molecular formula C5H11ClO3S B2820598 2-Propoxyethane-1-sulfonyl chloride CAS No. 1341901-07-2

2-Propoxyethane-1-sulfonyl chloride

Cat. No.: B2820598
CAS No.: 1341901-07-2
M. Wt: 186.65
InChI Key: DTVZZBZHGPURPI-UHFFFAOYSA-N
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Description

2-Propoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxyethane-1-sulfonyl chloride typically involves the reaction of 2-propoxyethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

C5H11OH+ClSO3HC5H11ClO3S+H2O\text{C}_5\text{H}_{11}\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_{11}\text{ClO}_3\text{S} + \text{H}_2\text{O} C5​H11​OH+ClSO3​H→C5​H11​ClO3​S+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-propoxyethanesulfonic acid.

    Reduction: It can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions:

  • **Nucleophiles

Properties

IUPAC Name

2-propoxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZZBZHGPURPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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